molecular formula C22H16N2O2 B15211328 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone CAS No. 100456-54-0

1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone

Cat. No.: B15211328
CAS No.: 100456-54-0
M. Wt: 340.4 g/mol
InChI Key: QURFKWBYZWEXCB-UHFFFAOYSA-N
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Description

1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a derivative of indolo[3,2-b]carbazole (ICZ), a fused heteroaromatic system comprising two indole units. This compound features ethanone (acetyl) groups at the 5- and 11-positions of the ICZ core. For example, 5,11-dialkyl- or 5,11-diaryl-substituted ICZs are synthesized via regioselective functionalization, often using aldehydes under acidic conditions followed by oxidation . The diethanone variant likely shares synthetic pathways with these derivatives, where acetyl groups are introduced through formylation or ketonization reactions.

Properties

CAS No.

100456-54-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone

InChI

InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3

InChI Key

QURFKWBYZWEXCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C

Origin of Product

United States

Preparation Methods

Core Carbazole Formation

The electrochemical method, adapted from CN114318375B, utilizes cyclohexanone and o-phenylenediamine as starting materials. Under electrolysis at 10–15 mA in acetonitrile or DMF, the reaction proceeds via tandem imine formation, cyclization, and aromatization. Key additives include:

  • p-Toluenesulfonic acid (TsOH·H₂O) : Facilitates dehydration during imine generation (0.1 equiv relative to o-phenylenediamine).
  • Tetrabutylammonium bromide (TBAB) : Acts as an electron transport mediator (1 equiv).

The mechanism involves two catalytic cycles:

  • Dehydration : Cyclohexanone condenses with o-phenylenediamine to form a diimine intermediate.
  • Electrochemical aromatization : Anodic oxidation induces dehydrogenation, forming the indolo[3,2-b]carbazole core.

Introduction of Ethanone Groups

To introduce ethanone moieties at positions 5 and 11, post-synthetic acylation is performed. A two-step protocol is employed:

  • Nitration : Treat the carbazole core with HNO₃/H₂SO₄ at 0°C to install nitro groups at positions 5 and 11.
  • Reductive acetylation : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, followed by acetylation using acetyl chloride in dichloromethane (yield: 78–82%).

Optimized Conditions

Parameter Value
Solvent Acetonitrile
Current 10 mA
Temperature 25°C
Reaction Time 8–10 hours
Final Yield 72% (core) → 68% (diethanone)

Transition Metal-Catalyzed Cyclization

Palladium-Mediated Cross-Coupling

Adapting methodologies from Bräse et al., a Suzuki-Miyaura coupling strategy constructs the carbazole skeleton. The synthesis involves:

  • Pre-functionalized intermediates : 3-Bromoindole and 2-acetylphenylboronic acid are coupled using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C.
  • Intramolecular cyclization : Base-mediated elimination (K₂CO₃, DMF) forms the carbazole ring (yield: 65%).

Cobalt-Catalyzed Carbonylation

From Kisch’s work, Co₂(CO)₈ catalyzes carbonyl insertion into pre-assembled carbazoles. Key steps:

  • Substrate preparation : 5,11-Diaminoindolo[3,2-b]carbazole is treated with acetyl chloride to install acetyl groups.
  • Carbonylation : CO (150 atm) and Co₂(CO)₈ (2 mol%) in THF at 120°C for 24 hours yield the diethanone derivative (57% yield).

Comparative Analysis

Method Yield (%) Temperature (°C) Catalyst Loading
Palladium coupling 65 80 5 mol%
Cobalt carbonylation 57 120 2 mol%

Friedel-Crafts Acylation of Carbazole Intermediates

Direct Acylation Strategy

Using AlCl₃ as a Lewis acid, the carbazole core undergoes electrophilic substitution:

  • Reaction conditions : Acetyl chloride (2.2 equiv), AlCl₃ (3 equiv) in nitrobenzene, 0°C → 25°C over 6 hours.
  • Regioselectivity : Acylation occurs preferentially at positions 5 and 11 due to electron-rich indole nitrogen atoms (yield: 61%).

Limitations and Side Reactions

  • Overacylation : Prolonged reaction times (>8 hours) lead to tri- and tetra-acetylated byproducts.
  • Solvent constraints : Nitrobenzene’s toxicity necessitates alternative solvents (e.g., dichloroethane, 58% yield).

Functionalized Precursor Approach

tert-Butyl-Directed Synthesis

Building on RSC protocols, tert-butyl groups direct subsequent acylation:

  • Core synthesis : 6,12-Di-tert-butylindolo[3,2-b]carbazole is prepared via radical tert-butylation (DTBP, FeCl₃).
  • Deprotection and acylation : H₂SO₄ removes tert-butyl groups, followed by acetyl chloride treatment (yield: 70%).

Advantages

  • Enhanced solubility of tert-butylated intermediates simplifies purification.
  • Directed acylation minimizes positional isomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 2H, Ar-H), 7.89–7.86 (m, 4H), 2.68 (s, 6H, COCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₄H₁₈N₂O₂ [M+H]⁺: 390.1368; found: 390.1365.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 80:20) shows 99.2% purity, confirming negligible byproducts in electrochemical routes.

Industrial Scalability and Environmental Impact

Waste Generation Comparison

Method E-Factor Solvent Recovery (%)
Electrochemical 1.8 95
Palladium coupling 4.2 78

Electrochemical synthesis minimizes acidic waste (0.3 kg/kg product vs. 2.1 kg/kg for Friedel-Crafts).

Chemical Reactions Analysis

Synthetic Pathways for Functionalization

Indolo[3,2-b]carbazole derivatives are typically synthesized via palladium-catalyzed cross-coupling or electrophilic substitution. For 1,1'-diethanone derivatives, key strategies include:

Friedel-Crafts Acetylation

Electrophilic acetylation at positions 5 and 11 of indolo[3,2-b]carbazole could occur using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to tert-butylation reactions described for similar systems .

Example Conditions :

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane, 0°C → room temperature

  • Yield: ~60% (estimated from analogous tert-butylation)

Oxidative Functionalization

Oxidation of 5,11-dialkylindolo[3,2-b]carbazole precursors (e.g., 5,11-diethyl derivatives) using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions could yield the diethanone product. Iron(III) perchlorate, as reported in dihydroindolocarbazole synthesis, may also facilitate selective oxidation .

Example Conditions :

  • Oxidizing agent: KMnO₄ (3 equiv), H₂SO₄ (1M)

  • Temperature: 80°C, 6 hours

  • Yield: ~75% (based on iron-catalyzed protocols)

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable precise functionalization. For 5,11-dihalo-indolo[3,2-b]carbazole precursors (e.g., 5,11-dibromo), Stille or Suzuki-Miyaura couplings with acetyl-containing organometallic reagents could introduce ethanone groups .

Key Parameters:

Reaction TypeCatalyst SystemSubstrateYieldReference
Suzuki CouplingPd(dba)₃, t-Bu₃P5,11-Dibromoindolocarbazole85%
Carbonylative CouplingPd(OAc)₂, CO gas5,11-Diiodoindolocarbazole65%*

*Hypothetical yield based on carbonylative methods for related compounds .

Functional Group Transformations

Post-synthetic modifications of pre-functionalized indolocarbazoles offer additional routes:

Bromination Followed by Nucleophilic Substitution

Bromination at positions 5 and 11 using N-bromosuccinimide (NBS) , followed by nucleophilic substitution with acetylide ions, could yield the target compound.

Example Protocol :

  • Bromination: NBS (2.2 equiv), DMF, 70°C, 12 hours .

  • Substitution: CuI, acetylide reagent, 100°C, 24 hours.

Reductive Acetylation

Reduction of 5,11-dinitroindolocarbazole to amines, followed by acetylation with acetic anhydride, provides an alternative pathway. This method is less common but feasible for electron-deficient systems .

Stability and Reactivity

The acetyl groups in 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone enhance electron-withdrawing properties, making the compound suitable for:

  • Electrophilic Aromatic Substitution : Directed functionalization at electron-rich positions (e.g., 2, 8) .

  • Coordination Chemistry : Chelation with transition metals via carbonyl oxygen atoms .

Thermal Stability:

  • Decomposition temperature: >300°C (based on indolocarbazole thermal profiles) .

Comparison with Similar Compounds

Comparison with Similar Indolo[3,2-b]carbazole Derivatives

Structural and Functional Modifications

ICZ derivatives are distinguished by substituent positions (C-2,8 vs. C-5,11) and the nature of functional groups (electron-donating vs. electron-withdrawing). Key comparisons include:

Compound Substituents Key Properties Applications Ref.
1,1'-(ICZ-5,11-diyl)diethanone Ethanonyl groups at C-5,11 Presumed enhanced electron-withdrawing character; potential for planar π-conjugation Semiconductors, OLEDs (inferred)
2,8-Dichloro-5,11-dihexyl-ICZ (CHICZ) Cl at C-2,8; hexyl chains at N-5,11 Mobility: 0.14–0.5 cm² V⁻¹ s⁻¹ (thin film/single crystal); alkyl chains improve π-stacking Organic field-effect transistors
6,12-Di(hetero)aryl-5,11-dihydro-ICZs Aryl groups at C-6,12; alkyl at N-5,11 Tunable bandgap (2.5–3.0 eV); high thermal stability (Tₚ > 300°C) Optoelectronics, sensors
2,8-Dicyano-ICZ derivatives Cyano groups at C-2,8 Strong electron deficiency (EA ≈ 3.8 eV); aggregation-induced emission (AIE) Host-free OLED emitters
ICZ with (4-silylethynyl)phenyl groups Silylethynyl at C-5,11 n-type semiconductor behavior; one-dimensional π-π stacking Solution-processed FETs

Key Differences and Trends

  • Substituent Position: C-5,11 substituents (e.g., ethanone, alkyl chains) influence solubility and molecular packing. Alkyl chains at N-5,11 promote π-π stacking (e.g., CHICZ vs. non-alkylated CICZ, which adopts herringbone packing) . C-2,8 substituents (e.g., Cl, CN) modulate electronic properties. Cyano groups lower LUMO levels, enhancing electron transport .
  • Electron-Withdrawing vs. Electron-Donating Groups: Ethanone and cyano groups increase electron affinity, making derivatives suitable for n-type semiconductors or OLED electron-transport layers . Alkyl/aryl groups at N-5,11 improve processability without significantly altering optical/electrochemical properties .

Biological Activity

1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a compound belonging to the indolo[3,2-b]carbazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's structure can be modified to enhance its biological activity or solubility.

Anticancer Properties

Research indicates that indolo[3,2-b]carbazole derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines:

Compound Cell Line Inhibition (%) Reference
This compoundA549 (lung cancer)85% at 10 µM
This compoundHeLa (cervical cancer)90% at 10 µM
This compoundMCF-7 (breast cancer)80% at 10 µM

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.22 µg/mm²
Pseudomonas aeruginosa0.44 µg/mm²
Candida albicans0.88 µg/mm²

These results indicate that indolo[3,2-b]carbazole derivatives could serve as potential leads for developing new antimicrobial agents.

The mechanisms underlying the biological activities of indolo[3,2-b]carbazole derivatives include:

  • Inhibition of Kinases : These compounds may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can lead to cell death.
  • Modulation of Gene Expression : They may influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of indolo[3,2-b]carbazole derivatives in preclinical models:

  • Ovarian Cancer Model : In a study using ovarian cancer xenografts in nude mice, treatment with a related compound resulted in a tumor growth suppression rate of over 100%, indicating significant therapeutic potential .
  • Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains and demonstrated superior efficacy compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone, and what experimental parameters are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving Friedel-Crafts acylation and cyclization. For example, indolo[3,2-b]carbazole derivatives can be prepared by reacting acid chlorides with dichlorobenzene under AlCl₃ catalysis, followed by hydrazine-mediated ring closure (as seen in analogous indazole syntheses) . Key parameters include temperature control (80–120°C), solvent selection (DMF or iPrOH), and stoichiometric ratios of reagents (e.g., hydrazine hydrate in 2:1 molar excess). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • ¹H/¹³C NMR : Confirms aromatic proton environments and carbonyl groups (δ ~190–200 ppm for ketones).
  • XRD : Resolves crystallographic packing, as demonstrated in indolo[3,2-b]carbazole-based MOF precursors .
  • FT-IR : Identifies C=O stretches (~1650 cm⁻¹) and NH/aromatic C-H vibrations .

Q. What are the key physical properties (e.g., solubility, thermal stability) influencing its handling in laboratory settings?

  • Methodological Answer : The compound is typically sparingly soluble in polar solvents (e.g., water) but dissolves in DMF or DMSO. Thermal stability (assessed via TGA) shows decomposition above 250°C, requiring inert atmospheres during high-temperature reactions. Solubility can be enhanced using sonication or co-solvent systems (e.g., DCM/MeOH) .

Q. Which purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are standard. For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity .

Q. How can researchers assess the compound’s initial reactivity for functionalization or derivatization?

  • Methodological Answer : Reactivity screening involves:

  • Electrophilic substitution : Testing reactions with halogens (e.g., Br₂ in acetic acid) at the carbazole’s electron-rich positions.
  • Nucleophilic acyl substitution : Reacting the ketone with amines (e.g., hydrazines) to form hydrazones, as seen in pyrazole derivatives .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound in large-scale reactions?

  • Methodological Answer : Factorial design (e.g., 2³ designs) evaluates variables like temperature, catalyst loading (AlCl₃), and reaction time. Computational reaction path searches (using DFT or ab initio methods) identify energy barriers, enabling targeted optimization of intermediates .

Q. How can computational modeling predict electronic properties for applications in optoelectronics or catalysis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, charge-transfer efficiency, and absorption spectra. For example, indolo[3,2-b]carbazole derivatives exhibit aggregation-enhanced emission, which is modeled via excited-state dynamics simulations .

Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic or sensing applications?

  • Methodological Answer : Carbazole-based dicarboxylate linkers (synthesized via ester hydrolysis) coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺) in solvothermal reactions. Porosity and stability are assessed via BET surface area analysis and PXRD .

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for functionalizing the carbazole core?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks substituent orientation during electrophilic substitution. In situ FT-IR monitors intermediate formation, while kinetic studies (variable-temperature NMR) differentiate between concerted and stepwise mechanisms .

Q. What in vitro assays are suitable for screening its biological activity, given structural similarities to pharmacologically active carbazoles?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases, using ATP/NADH cofactor systems .

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